2-Amino-5-(4-Cbz-Aminophenyl)pyridine
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Overview
Description
2-Amino-5-(4-Cbz-Aminophenyl)pyridine is a heterocyclic aromatic compound with the molecular formula C19H17N3O2. It is characterized by the presence of an amino group at the second position and a 4-Cbz-aminophenyl group at the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced at the second position of the pyridine ring through nucleophilic substitution reactions.
Attachment of the 4-Cbz-Aminophenyl Group: The 4-Cbz-aminophenyl group is attached to the fifth position of the pyridine ring using Suzuki-Miyaura coupling reactions, which involve palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
2-Amino-5-(4-Cbz-Aminophenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine involves its interaction with specific molecular targets. The amino and 4-Cbz-aminophenyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Amino-5-methylpyridine: Similar structure but with a methyl group instead of the 4-Cbz-aminophenyl group.
2-Amino-5-phenylpyridine: Contains a phenyl group instead of the 4-Cbz-aminophenyl group.
Uniqueness: 2-Amino-5-(4-Cbz-Aminophenyl)pyridine is unique due to the presence of the 4-Cbz-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
benzyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWGIKIHRRCWNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-26-2 |
Source
|
Record name | Carbamic acid, N-[4-(6-amino-3-pyridinyl)phenyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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